acetyl-2-13C chloride

Isotopic Purity Quality Control Procurement Specification

Acetyl-2-13C chloride is a carbon-13 labeled isotopologue of acetyl chloride, a reactive acylating agent fundamental to organic synthesis. This compound is specifically a single-site labeled variant in which the methyl carbon (C2 position) of the acetyl group is enriched with the stable, non-radioactive carbon-13 isotope.

Molecular Formula C2H3ClO
Molecular Weight 79.49 g/mol
CAS No. 14770-40-2
Cat. No. B048367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetyl-2-13C chloride
CAS14770-40-2
Molecular FormulaC2H3ClO
Molecular Weight79.49 g/mol
Structural Identifiers
SMILESCC(=O)Cl
InChIInChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1
InChIKeyWETWJCDKMRHUPV-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-2-13C Chloride (CAS 14770-40-2) Technical Specifications and Procurement Baseline


Acetyl-2-13C chloride is a carbon-13 labeled isotopologue of acetyl chloride, a reactive acylating agent fundamental to organic synthesis. This compound is specifically a single-site labeled variant in which the methyl carbon (C2 position) of the acetyl group is enriched with the stable, non-radioactive carbon-13 isotope. The substitution of the naturally abundant 12C nucleus (nuclear spin I=0) with a 13C nucleus (I=1/2) imparts a distinct magnetic resonance signature, enabling its detection and quantification via Nuclear Magnetic Resonance (NMR) spectroscopy and its use as an isotopic tracer in Mass Spectrometry (MS) workflows . Its core chemical identity is that of a volatile, highly reactive acid chloride, with physical properties including a boiling point of 52°C and a density of 1.118 g/mL at 25°C, which are essentially identical to the unlabeled parent compound . As a chemical building block, it serves as a derivatization reagent for analytical chemistry and a precursor for the synthesis of more complex, site-specifically labeled molecules for use in biochemical pathway tracing and drug metabolism studies . It is commercially available with a certified isotopic purity of ≥99 atom% 13C [1].

Isotope-labeled derivatization reagent for site-specific 13C tracer synthesis
SIL internal standard precursor for LC-MS/MS absolute quantification workflows
13C NMR signal enhancement at the methyl carbon (~33 ppm) for reaction monitoring

Why Acetyl-2-13C Chloride (CAS 14770-40-2) Cannot Be Substituted by Unlabeled or Differently Labeled Acetyl Chloride


While the chemical reactivity of acetyl-2-13C chloride is governed by its acid chloride functional group, which is identical to unlabeled acetyl chloride (CAS 75-36-5) and other isotopologues like acetyl-1-13C chloride (CAS 1520-57-6), its procurement value is entirely defined by its specific isotopic substitution. Substitution with the unlabeled analog would result in a complete loss of the NMR-detectable 13C signal and the loss of the +1 Da mass shift necessary for quantitative MS workflows, rendering it unusable for any tracer, metabolic flux analysis (MFA), or absolute quantification experiment . Furthermore, substitution with an alternative isotopologue, such as acetyl-1-13C chloride, is not analytically equivalent. The site of the 13C label determines which carbon atom's chemical shift is enhanced in NMR spectroscopy and dictates the specific fragmentation pattern in tandem mass spectrometry (MS/MS). For applications requiring specific tracking of the methyl group, such as in the study of acetyl transferase activity or the fate of the acetyl moiety in complex reaction mixtures, only the acetyl-2-13C chloride variant provides the necessary site-specific information [1].

Acetyl-2-13C chloride: +1 Da mass shift; strong 13C NMR at ~33 ppm (methyl)
vs
Unlabeled acetyl chloride: no usable tracer signal; ~1.1% natural 13C abundance
Acetyl-2-13C chloride: tracks methyl-group fate in acetylation and metabolism
vs
Acetyl-1-13C chloride: enhances carbonyl signal (~170 ppm); different fragmentation pattern in MS/MS
Site-specific methyl label: enables deconvolution of position-specific kinetic isotope effects
vs
Uniformly 13C-labeled acetyl chloride: confounds site-specific KIE measurement

Quantitative Differentiation Evidence for Acetyl-2-13C Chloride (CAS 14770-40-2) Relative to Comparators


Isotopic Enrichment and Purity Specifications for Acetyl-2-13C Chloride

The primary differentiator for acetyl-2-13C chloride is its certified isotopic enrichment. Commercial specifications consistently report an isotopic purity of 99 atom% 13C at the C2 position, ensuring minimal interference from the natural abundance 12C isotopologue [1]. This is a critical quality attribute for quantitative applications. For comparison, the unlabeled acetyl chloride has a natural 13C abundance of approximately 1.1%, providing no usable tracer signal. While other 13C isotopologues like acetyl-1-13C chloride or acetyl-13C2 also offer high isotopic purity, they differ in labeling position, not in overall 13C enrichment level, making the 2-13C variant uniquely suited for experiments where the methyl carbon's fate must be tracked independently of the carbonyl carbon .

13C Isotopic Enrichment
Specification review
99 atom% 13C at C2
vs unlabeled: ~1.1% natural abundance
Supports high signal-to-noise ratio in NMR and quantitative IDMS assay precision
Commercial specification; verify lot-specific certificate of analysis
Isotopic Purity Quality Control Procurement Specification

Mass Spectrometric Differentiation via M+1 Mass Shift

Acetyl-2-13C chloride exhibits a characteristic mass shift of +1 Da relative to the unlabeled acetyl chloride (monoisotopic mass 78.01 Da vs. 78.99 Da for the 2-13C isotopologue) . This +1 Da shift is the foundation for its use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. In a typical isotope dilution mass spectrometry (IDMS) workflow, the analyte and its 13C-labeled analog are differentiated by this mass difference, enabling precise quantification by comparing the analyte's ion intensity to that of the known concentration of the 13C-labeled internal standard [1]. In contrast, the unlabeled compound provides no such mass difference, making absolute quantification without a proper IS highly susceptible to matrix effects and ionization variability. While acetyl-1-13C chloride also provides a +1 Da mass shift, its value is in tracking the carbonyl carbon, whereas acetyl-2-13C chloride tracks the methyl group, which is critical for distinguishing acetylation at different sites or when the acetyl group undergoes metabolic transformations that separate the methyl and carbonyl moieties [2].

MS Mass Shift (+1 Da)
Class-level
Target: 78.99 Da (M+1 vs unlabeled)
Unlabeled acetyl chloride: 78.01 Da
Acetyl-1-13C chloride: also 78.99 Da, but tracks carbonyl
Enables isotope dilution MS; methyl-specific tracking distinguishes from 1-13C variant
Mass shift is identical for 1-13C and 2-13C isotopologues; site specificity is the key differentiator
Mass Spectrometry Quantification Internal Standard

NMR Spectroscopic Differentiation: Site-Specific 13C Signal Enhancement

The 13C nucleus at the C2 position of acetyl-2-13C chloride provides a strong, unique signal in 13C NMR spectra at a chemical shift of approximately 33 ppm, which is characteristic of the methyl carbon in an acetyl group [1]. In contrast, unlabeled acetyl chloride produces a negligible signal for this carbon due to the low natural abundance of 13C. The acetyl-1-13C chloride isotopologue, by comparison, enhances the carbonyl (C1) signal near 170 ppm, providing a different set of structural and dynamic information [2]. This site-specific enhancement is not a matter of degree but a qualitative difference in the information obtained. For instance, in monitoring the acylation of a nucleophile, the 2-13C label allows the researcher to selectively track the methyl group's chemical environment and any through-bond couplings to protons, while the 1-13C label focuses on the carbonyl carbon's electrophilic reactivity. This distinction is paramount for experiments designed to differentiate between N-acetylation and O-acetylation or to follow the methyl group's fate in a multi-step synthesis or metabolic pathway.

13C NMR Signal Position
Class-level
Target (2-13C): signal at ~33 ppm (methyl carbon)
1-13C isotopologue: signal at ~170 ppm (carbonyl carbon)
Unlabeled: no strong signal; ~1.1% natural abundance
Site-specific signal enables selective monitoring of methyl-group chemical environment
Qualitative difference in structural information; >89-fold signal enhancement at labeled position
NMR Spectroscopy Structural Elucidation Reaction Monitoring

Application in Site-Specific Kinetic Isotope Effect Studies

The use of acetyl-2-13C chloride in derivatization reactions allows for the direct measurement of carbon-13 kinetic isotope effects (KIEs) at the methyl position, providing mechanistic insight into acetylation reactions. A study by Rieley (1994) demonstrated that the derivatization of organic compounds with acetyl chloride for GC-C-IRMS analysis is subject to kinetic isotope fractionation processes [1]. While the study examined overall isotopic fractionation, the use of a site-specifically labeled reagent like acetyl-2-13C chloride would permit the isolation and quantification of the KIE specific to the methyl group's involvement in the transition state. This is in contrast to the unlabeled reagent, which provides no KIE information, or a uniformly labeled or differently positioned reagent, which would confound the site-specific measurement. This capability is crucial for validating analytical derivatization protocols where isotopic fractionation could bias the results of natural abundance 13C measurements.

Site-Specific KIE Measurement
Context-dependent
Enables deconvolution of methyl-specific 13C kinetic isotope effects
GC-C-IRMS derivatization context (Rieley, 1994)
Supports validation of derivatization protocols for isotope ratio MS accuracy
Cross-study inference; site-specific labeling avoids confounding from mixed KIE signals
Kinetic Isotope Effect Reaction Mechanism Derivatization

Primary Application Scenarios for Procuring Acetyl-2-13C Chloride (CAS 14770-40-2)


As an Internal Standard for Absolute Quantification in Bioanalytical LC-MS/MS Assays

In regulated bioanalysis and metabolomics, accurate quantification of acetylated metabolites, drugs, or biomarkers requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and instrument variability. Acetyl-2-13C chloride serves as an ideal precursor for synthesizing such SIL-IS standards because it provides a +1 Da mass shift that is resolved from the unlabeled analyte while maintaining identical chemical and physical properties, including chromatographic retention time and ionization efficiency [1]. This ensures co-elution and identical ionization suppression, which are critical for the validity of the isotope dilution mass spectrometry (IDMS) method [2].

For Site-Specific 13C Labeling in Metabolic Flux Analysis (MFA) and Pathway Tracing

Metabolic flux analysis relies on tracking the fate of specific carbon atoms through a biochemical network using 13C-labeled tracers. Acetyl-2-13C chloride is used to synthesize key metabolic intermediates, such as acetyl-CoA or acetylated amino acids, that are labeled exclusively at the methyl carbon. When these site-specifically labeled tracers are introduced into a biological system (e.g., cell culture, perfused organ), the resulting labeling pattern of downstream metabolites, as measured by NMR or LC-MS, allows researchers to calculate flux rates through specific pathways, such as the TCA cycle or fatty acid synthesis, with a level of precision unattainable with uniformly labeled precursors [1].

As a Reagent for Synthesizing Position-Specific 13C-Labeled Drug Metabolites and Impurities

During pharmaceutical development, regulatory agencies require the identification and quantification of drug metabolites and impurities. Synthesizing authentic standards of these compounds labeled with 13C at a specific position is essential for developing validated LC-MS methods. Acetyl-2-13C chloride provides a direct and efficient route to introduce a 13C label into the methyl group of acetylated metabolites or synthetic impurities. This site-specific labeling aids in the unambiguous identification of metabolites and allows for accurate quantification, even in complex biological matrices, supporting IND and NDA regulatory filings [1].

In NMR Spectroscopic Studies of Reaction Mechanisms and Molecular Interactions

For chemists investigating the mechanism of acylation reactions or the binding of an acetylated ligand to a protein, 13C NMR spectroscopy is a powerful tool. By using acetyl-2-13C chloride to synthesize a labeled substrate, the researcher can selectively monitor the 13C NMR signal of the methyl group. This simplifies the spectrum and provides a direct readout of the labeled carbon's chemical environment. This approach can be used to measure binding constants, detect intermediate species, or study the kinetics of acetyl transfer. The high isotopic enrichment of acetyl-2-13C chloride ensures a strong, clear signal, even at low concentrations [1].

Application
Selection Property
Validation Focus
SIL-IS precursor for LC-MS/MS absolute quantification
+1 Da mass shift with matched chromatographic retention
Co-elution and ionization efficiency parity with unlabeled analyte
Metabolic flux analysis and pathway tracing
Site-specific methyl-carbon 13C labeling
Downstream metabolite labeling pattern interpretation
Synthesis of position-specific 13C-labeled drug metabolites
Direct methyl-group labeling for metabolite standard preparation
Method validation documentation in complex biological matrices
NMR reaction mechanism and binding studies
Enhanced 13C signal at ~33 ppm for methyl-group monitoring
Binding constant measurement and acetyl-transfer kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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